4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a structurally complex small molecule featuring a thieno[2,3-d]pyrimidine core linked to a benzamide moiety via a sulfonamide bridge. This compound belongs to a class of thienopyrimidine derivatives, which are frequently explored for their pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-9-14(2)11-24(10-13)29(26,27)16-5-3-15(4-6-16)19(25)23-18-17-7-8-28-20(17)22-12-21-18/h3-8,12-14H,9-11H2,1-2H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUKUJKJGEHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is an organic molecule that has garnered attention for its potential biological activities. Its structure features a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a sulfonyl group derived from 3,5-dimethylpiperidine. This combination of structural elements suggests various pharmacological properties, primarily due to the diverse functional groups that may interact with biological targets.
Structural Characteristics
The compound can be characterized as follows:
| Component | Description |
|---|---|
| Core Structure | Benzamide |
| Substituent | Thieno[2,3-d]pyrimidine |
| Functional Group | Sulfonyl (from 3,5-dimethylpiperidine) |
This unique configuration may enhance its interaction with biological systems, potentially leading to significant therapeutic applications.
Antimicrobial Properties
Initial studies suggest that the compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . The presence of the 3,5-dimethylpiperidine moiety is linked to these antimicrobial effects. Sulfonamides are known for their broad spectrum of biological activities, including enzyme inhibition and receptor modulation .
Anticancer Potential
The thieno[2,3-d]pyrimidine component indicates a potential for kinase inhibition , which is a common mechanism in many anticancer drugs. Compounds containing this moiety have previously shown promise in targeting various cancer types . Further research is necessary to elucidate the specific mechanisms through which this compound may exert cytotoxic effects on malignant cells.
The exact mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that its biological activity could involve:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Receptor Interaction : The compound could modulate receptor activity through binding interactions.
Case Studies and Research Findings
Research into structurally similar compounds has provided insights into potential biological activities:
-
Cytotoxicity Studies : Compounds with similar thienopyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., colon cancer and oral squamous cell carcinoma) . For instance, studies showed that certain derivatives were more toxic to malignant cells than to non-malignant cells, indicating selective toxicity that could be beneficial in cancer therapy.
Compound Cell Line Tested Cytotoxicity Results Compound A HCT116 (Colon Cancer) High toxicity observed Compound B HSC-2 (Oral Cancer) Selective toxicity noted - Biological Interactions : Interaction studies involving similar compounds have suggested pathways through which these molecules can induce apoptosis in cancer cells by activating caspases . This pathway is crucial for programmed cell death and could be a target for therapeutic intervention.
Future Research Directions
Given the promising structural attributes and preliminary biological activity data, future research should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
- Expanded Biological Testing : Conducting comprehensive assays across various cancer cell lines and microbial strains to establish a broader profile of its biological activity.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[2,3-d]pyrimidine scaffold is a versatile template for drug discovery. Below, the target compound is compared to structurally related analogs, emphasizing substituent effects on molecular properties and biological activity.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3,5-dimethylpiperidine sulfonyl group introduces a bulky, polar substituent, likely enhancing aqueous solubility compared to the lipophilic trifluoromethylphenoxy group in 8b. The trifluoromethyl group in 8b and 8c increases metabolic stability and membrane permeability, a common strategy in antimicrobial drug design .
Biological Activity :
- Both 8b and 8c demonstrated broad-spectrum anti-bacterial and anti-fungal activity, attributed to their electron-withdrawing trifluoromethyl groups and hydrogen-bonding capabilities (e.g., pyrazine in 8c ) .
- The target compound’s piperidine sulfonyl group may modulate target binding (e.g., kinase or enzyme inhibition) but requires empirical validation.
Stereochemical Considerations: The 3,5-dimethylpiperidine substituent introduces chiral centers, which could influence enantioselective interactions with biological targets—a factor absent in the planar phenoxy groups of 8b and 8c.
Research Findings from Analogous Compounds
- Antimicrobial Efficacy :
Compound 8b exhibited MIC values of 6.25 µg/mL against Staphylococcus aureus and Candida albicans, while 8c showed improved activity (3.12 µg/mL) due to its pyrazine carboxamide moiety, which likely enhances target engagement . - Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., trifluoromethyl) improve microbial membrane penetration.
- Heterocyclic substituents (e.g., pyrazine) contribute to hydrogen bonding with enzymatic targets, a feature absent in the target compound’s piperidine group.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?
Methodological Answer:
The synthesis typically involves sequential coupling of the thieno[2,3-d]pyrimidine core with the benzamide and sulfonyl-piperidine moieties. A common approach includes:
- Step 1: Activation of the thieno[2,3-d]pyrimidin-4-amine using a coupling agent (e.g., EDCI or HATU) in anhydrous DMF under nitrogen .
- Step 2: Sulfonylation of the 3,5-dimethylpiperidine using sulfonyl chloride derivatives, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Step 3: Characterization via /-NMR to confirm regioselectivity and IR spectroscopy to validate sulfonyl group incorporation .
Advanced Question: How can researchers optimize reaction conditions to minimize by-product formation during sulfonylation?
Methodological Answer:
By-product formation (e.g., over-sulfonylation or piperidine ring oxidation) can be mitigated by:
- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions .
- Stoichiometry: Use a 1.1:1 molar ratio of sulfonyl chloride to piperidine to avoid excess reagent .
- Additives: Introduce scavengers like triethylamine to neutralize HCl by-products, improving yield .
- Real-Time Monitoring: Employ HPLC-MS to track reaction progress and identify intermediates .
Basic Question: What spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- -NMR: Assign peaks for aromatic protons (thieno[2,3-d]pyrimidine and benzamide) and piperidine methyl groups (δ ~1.2–1.4 ppm) .
- ESI-MS: Confirm molecular weight (e.g., [M+H] ion) and detect impurities .
- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .
Advanced Question: How can researchers resolve ambiguities in NMR spectra caused by low solubility or tautomerism?
Methodological Answer:
- Solubility Enhancement: Use deuterated DMSO-d with 1% DMF-d to dissolve crystalline aggregates .
- Variable Temperature NMR: Perform experiments at 60°C to reduce signal broadening from tautomeric equilibria .
- 2D Techniques: Utilize - HSQC and HMBC to assign overlapping proton environments .
Basic Question: What assays are suitable for evaluating the compound’s anti-microbial activity?
Methodological Answer:
- Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density (OD) .
- Time-Kill Kinetics: Assess bactericidal effects over 24 hours using colony-forming unit (CFU) counts .
- Positive Controls: Compare to ciprofloxacin or ampicillin to validate assay sensitivity .
Advanced Question: How should researchers interpret contradictory bioactivity data across different studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines) for inoculum size and growth media .
- Compound Stability: Verify purity via HPLC before testing and assess degradation under assay conditions .
- Target Selectivity: Use molecular docking to identify off-target interactions (e.g., with human kinases) that may confound results .
Basic Question: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .
- Prodrug Design: Introduce phosphate esters at the sulfonyl group, cleaved in vivo by phosphatases .
- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .
Advanced Question: How can metabolic stability be assessed in vitro?
Methodological Answer:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH regeneration systems; monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Metabolite Identification: Perform HR-MS/MS to characterize phase I/II metabolites .
Basic Question: What computational tools are used for structure-activity relationship (SAR) analysis?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR Modeling: Employ MOE or RDKit to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
Advanced Question: How can researchers validate predicted binding modes experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
